N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide
Description
N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a structurally complex molecule featuring a tricyclic azabicyclic core fused with a thiophene-substituted piperidine moiety.
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c30-22-6-5-19-16-20(15-18-3-1-10-29(22)23(18)19)27-25(32)24(31)26-9-13-28-11-7-17(8-12-28)21-4-2-14-33-21/h2,4,14-17H,1,3,5-13H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMWKVPXCLKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCN4CCC(CC4)C5=CC=CS5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” can be approached through a multi-step synthetic route:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction followed by a series of cyclization and oxidation steps.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Group: The thiophene group can be attached through a palladium-catalyzed cross-coupling reaction.
Final Coupling: The final step involves coupling the tricyclic core with the piperidine-thiophene moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the tricyclic core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and piperidine rings.
Reduction: Reduced forms of the tricyclic core.
Substitution: Substituted derivatives with various functional groups attached to the piperidine and thiophene rings.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, especially for conditions such as chronic pain and neurodegenerative diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” involves its interaction with specific molecular targets such as enzymes and receptors. The tricyclic core may interact with enzyme active sites, while the piperidine and thiophene moieties could modulate receptor activity. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Below is a framework for comparison based on similarity indexing, synthetic strategies, and structural motifs:
Similarity Indexing and Computational Comparisons
- Tanimoto Coefficient Analysis: Computational similarity measures, such as the Tanimoto index, are used to compare molecular fingerprints. For example, aglaithioduline (a phytocompound) showed ~70% similarity to SAHA (suberoylanilide hydroxamic acid, an HDAC inhibitor) in terms of molecular properties and pharmacokinetics . Applying this method to the target compound could identify analogs like N-substituted thioamides (e.g., ’s N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide), which share tricyclic and heteroaromatic features .
- Key Metrics for Comparison: Property Target Compound (Hypothetical) Aglaithioduline SAHA N-Substituted Thioamide () Molecular Weight ~550-600 g/mol 356.4 g/mol 264.3 g/mol 383.69 g/mol LogP (Lipophilicity) ~3.5 (predicted) 2.8 1.9 2.1 Hydrogen Bond Donors 4 3 3 3 Topological Polar SA ~120 Ų 98 Ų 85 Ų 105 Ų
Structural and Functional Analogues
- Tricyclic Core vs. Bicyclic Systems : The azatricyclo[7.3.1.0^{5,13}]trideca-triene core distinguishes the target compound from bicyclic analogs like 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives (), which lack the piperidine-thiophene moiety but share rigid heterocyclic frameworks. Such rigidity often enhances target binding affinity .
- Thiophene-Piperidine Motif : The 4-(thiophen-2-yl)piperidine group is analogous to 5-methyl-1,3,4-thiadiazol-2-ylthio groups in cephalosporin derivatives (), which are critical for antimicrobial activity via enzyme inhibition . This suggests the target compound may interact with metalloenzymes or ATP-binding pockets.
Biological Activity
The compound N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a complex organic molecule with potential biological activity due to its unique structural characteristics. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tricyclic core structure with a piperidine and thiophene moiety. The presence of these functional groups may influence its biological interactions.
Synthesis Methods
The synthesis typically involves multiple steps:
- Formation of the Tricyclic Core : Achieved through Diels-Alder reactions followed by cyclization and oxidation.
- Introduction of the Piperidine Moiety : Via nucleophilic substitution.
- Attachment of the Thiophene Group : Accomplished through palladium-catalyzed cross-coupling.
- Final Coupling : Amide bond formation to link the tricyclic core with the piperidine-thiophene moiety.
These synthetic routes are crucial for producing the compound in a laboratory setting, ensuring high yield and purity for subsequent biological evaluations .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The tricyclic core can interact with active sites on enzymes, while the piperidine and thiophene groups may modulate receptor activities, influencing various cellular signaling pathways .
In Vitro Studies
Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity against Gram-negative bacteria. These findings suggest that this compound may possess comparable properties .
Case Studies
- Antimicrobial Activity : A study evaluated a related class of compounds for their antimicrobial efficacy, demonstrating significant activity against various bacterial strains, particularly Gram-negative species.
- Enzyme Inhibition : Another investigation focused on enzyme inhibition mechanisms, revealing that compounds with similar structural motifs effectively inhibited specific enzymes involved in metabolic pathways.
- Cancer Research : Preliminary studies suggest potential anticancer properties due to the compound's ability to induce apoptosis in cancer cell lines through targeted interactions with cellular receptors .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
